2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone
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Description
2-(2,4-Dichlorophenoxy)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone, also known as MK-801, is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first discovered in the late 1970s and has been extensively studied for its potential use in treating various neurological disorders.
Scientific Research Applications
Asymmetric Synthesis
Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines can be achieved through the treatment of corresponding arylmethylamines with specific lithiation and sparteine, demonstrating the compound's relevance in asymmetric synthesis and potential pharmaceutical applications (Wu, Lee, & Beak, 1996).
Pyrolysis Products Identification
Research has focused on identifying pyrolysis products of new psychoactive substances, highlighting the importance of understanding the thermal degradation and potential formation of hazardous substances upon heating (Texter et al., 2018).
Heterocyclization and Synthesis of Heterocycles
The condensation reactions of specific phenyl ethanones with N,N-dimethylformamide dimethyl acetal have been studied, leading to the heterocyclization and synthesis of various heterocycles, such as isoflavones and pyrimidines, showing the compound's utility in organic synthesis and the formation of complex molecules (Moskvina, Shilin, & Khilya, 2015).
Environmental Dechlorination Studies
Studies on the reductive dechlorination of environmental contaminants by specific bacterial strains provide insights into bioremediation processes and the environmental fate of chlorinated organic compounds (Yim et al., 2008).
Crystal and Molecular Structure Analysis
The crystal and molecular structure analysis of related compounds can offer valuable information on the physical and chemical properties critical for material science and drug design (Lakshminarayana et al., 2009).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c1-24-16-5-2-13(3-6-16)14-8-9-22(11-14)19(23)12-25-18-7-4-15(20)10-17(18)21/h2-7,10,14H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMKNVUZOVBFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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